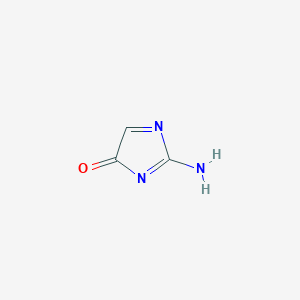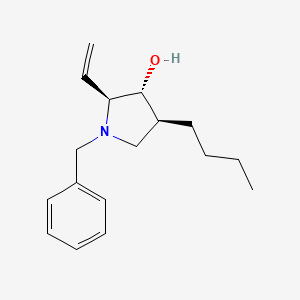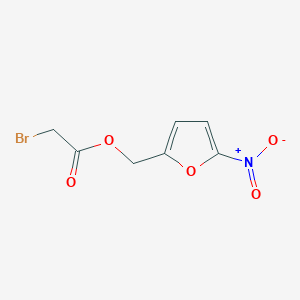
2-Amino-4H-imidazol-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-4H-imidazol-4-one is a heterocyclic compound featuring a five-membered ring structure with two non-adjacent nitrogen atoms and a carbonyl group. This compound is part of the imidazolone family, which is known for its diverse applications in various fields, including medicinal chemistry, fluorescent protein chromophores, and agrochemicals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4H-imidazol-4-one can be achieved through several methodologies. One common approach involves the oxidative condensation of ketones and amidines using molecular oxygen to oxidize the α-keto carbon to a diketone, which then cyclizes under basic conditions . Another method includes the reaction of creatine hydrate with concentrated hydrochloric acid, followed by filtration, cooling, and the addition of ammonia water to obtain creatinine crystals .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are typically proprietary to the manufacturing companies.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Amino-4H-imidazol-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Molecular oxygen or other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Electrophiles like alkyl halides or acyl chlorides.
Major Products Formed:
Oxidation: Diketones.
Reduction: Hydroxyl derivatives.
Substitution: Substituted imidazolones.
Wissenschaftliche Forschungsanwendungen
2-Amino-4H-imidazol-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Acts as a precursor in the biosynthesis of natural products.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the production of agrochemicals and fluorescent protein chromophores.
Wirkmechanismus
The mechanism of action of 2-Amino-4H-imidazol-4-one involves its interaction with specific molecular targets and pathways. For instance, it can act as a proteasome modulator, influencing protein degradation pathways. The compound’s effects are mediated through its binding to active sites on target proteins, altering their function and activity .
Vergleich Mit ähnlichen Verbindungen
Imidazol-2-ones: Differ in the placement of the carbonyl group.
Imidazole: Lacks the carbonyl group and has different chemical properties.
Thiazoles: Contain sulfur instead of nitrogen in the ring structure.
Uniqueness: 2-Amino-4H-imidazol-4-one is unique due to its specific ring structure and functional groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds .
Eigenschaften
CAS-Nummer |
115973-56-3 |
|---|---|
Molekularformel |
C3H3N3O |
Molekulargewicht |
97.08 g/mol |
IUPAC-Name |
2-aminoimidazol-4-one |
InChI |
InChI=1S/C3H3N3O/c4-3-5-1-2(7)6-3/h1H,(H2,4,6,7) |
InChI-Schlüssel |
VUUOPBGYSXFRKK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NC(=NC1=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![methyl 2-(9H-pyrido[3,4-b]indole-1-carbonyl)benzoate](/img/structure/B12908387.png)
![N-{[2-(4-Nitrophenyl)ethoxy]carbonyl}cytidine](/img/structure/B12908398.png)
![6-Chloro-N-[(4-methoxyphenyl)methyl]-5-nitropyrimidin-4-amine](/img/structure/B12908400.png)




![3-[6-(2-Fluorobenzoyl)-2-oxo-1,3-benzoxazol-3(2H)-yl]propanenitrile](/img/structure/B12908427.png)

![methyl 2-(4,9-dihydro-3H-pyrido[3,4-b]indol-1-yl)benzoate](/img/structure/B12908433.png)

